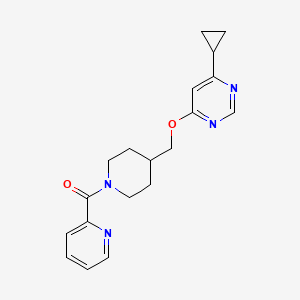

![molecular formula C9H18N2 B2580937 N,8-dimethyl-8-azabicyclo[3.2.1]octan-3-amine CAS No. 102312-28-7](/img/structure/B2580937.png)

N,8-dimethyl-8-azabicyclo[3.2.1]octan-3-amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

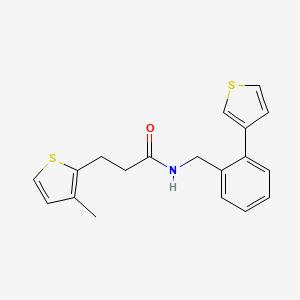

“N,8-dimethyl-8-azabicyclo[3.2.1]octan-3-amine” is a chemical compound with the CAS Number: 102312-28-7 . It has a molecular weight of 154.26 . The IUPAC name for this compound is this compound .

Synthesis Analysis

The 8-azabicyclo[3.2.1]octane scaffold is the central core of the family of tropane alkaloids . Research directed towards the preparation of this basic structure in a stereoselective manner has attracted attention from many research groups worldwide . Most of the approaches rely on the enantioselective construction of an acyclic starting material that contains all the required stereochemical information to allow the stereocontrolled formation of the bicyclic scaffold .

Molecular Structure Analysis

The InChI code for “this compound” is 1S/C9H18N2/c1-10-7-5-8-3-4-9(6-7)11(8)2/h7-10H,3-6H2,1-2H3 . This indicates the molecular structure of the compound.

Physical And Chemical Properties Analysis

“this compound” has a molecular weight of 154.25 g/mol . The compound has a XLogP3-AA value of 1, indicating its lipophilicity . It has one hydrogen bond donor and two hydrogen bond acceptors . The compound’s complexity, as computed by PubChem, is 147 .

Wissenschaftliche Forschungsanwendungen

Synthesis of Pharmaceutically Relevant Frameworks

Research by Sakai, Ridder, and Hartwig (2006) illustrates the use of primary aromatic amines, benzylic amines, and beta-phenethylamines in the production of pharmaceutically relevant tropene frameworks, such as 8-azabicyclo[3.2.1]octene. This process involves a palladium-catalyzed hydroamination of cycloheptatriene, highlighting the significance of N,8-dimethyl-8-azabicyclo[3.2.1]octan-3-amine in pharmaceutical chemistry (Sakai, Ridder, & Hartwig, 2006).

Development of Conformationally Rigid Analogues

Kubyshkin et al. (2009) synthesized a conformationally rigid analogue of 2-amino-adipic acid, showcasing the application of the 8-azabicyclo[3.2.1]octane skeleton. This work demonstrates the adaptability of this compound in creating structurally specific analogues for chemical research (Kubyshkin et al., 2009).

Azabicycloalkanes in Analgetics and Antagonist Research

A study by Takeda et al. (1977) on 1-phenyl-6-azabicyclo[3.2.1]octanes provides insights into the structure-activity relationships of these compounds, particularly in the context of analgesic and narcotic antagonist activities. This research underscores the importance of this compound in medicinal chemistry (Takeda et al., 1977).

Aminocarbonylation Reactions in Chemistry

Research by Kollár et al. (2021) explores the aminocarbonylation of alkenyl and (hetero)aryl iodides using tropane-based amines like 8-azabicyclo[3.2.1]octan-3-one. The study demonstrates the utility of this compound in forming N-acylnortropane derivatives, important in biological and chemical research (Kollár et al., 2021).

Development of Azabicyclic Amines and Nicotinic Acetylcholine Receptor Activity

Walker et al. (2008) designed and synthesized new azabicyclic amines, including variants of 8-azabicyclo[3.2.1]octane, to investigate α7 nicotinic acetylcholine receptor activity. This highlights the compound's role in neuropharmacological research and drug discovery (Walker et al., 2008).

Safety and Hazards

Wirkmechanismus

Target of Action

N,8-dimethyl-8-azabicyclo[3.2.1]octan-3-amine is a complex organic compound that is part of the family of tropane alkaloids . Tropane alkaloids are known for their wide array of interesting biological activities

Mode of Action

The mode of action of N,8-dimethyl-8-azabicyclo[32It is known that tropane alkaloids, to which this compound belongs, exhibit a variety of biological activities .

Biochemical Pathways

The specific biochemical pathways affected by N,8-dimethyl-8-azabicyclo[32Tropane alkaloids, the family to which this compound belongs, are known to interact with various biochemical pathways .

Result of Action

The specific molecular and cellular effects of N,8-dimethyl-8-azabicyclo[32It is known that compounds in the tropane alkaloid family exhibit a variety of biological activities .

Eigenschaften

IUPAC Name |

N,8-dimethyl-8-azabicyclo[3.2.1]octan-3-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18N2/c1-10-7-5-8-3-4-9(6-7)11(8)2/h7-10H,3-6H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOPJGCHLBFCBLZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1CC2CCC(C1)N2C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

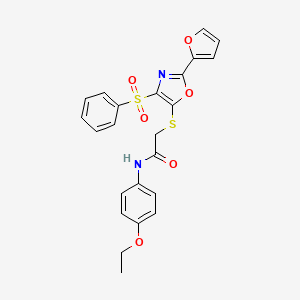

![3-(4-chlorophenyl)-9-isobutyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2580854.png)

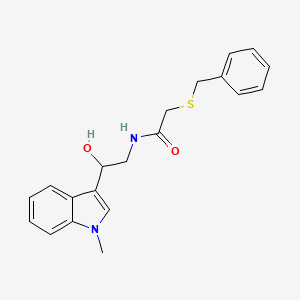

![4-({[5-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]thio}acetyl)morpholine](/img/structure/B2580861.png)

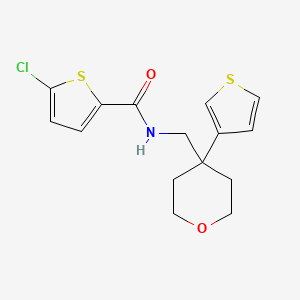

![1-(10-methoxy-7-methyl-6,7-dihydro-5H-[1,3]dioxolo[4,5-h][3]benzazepin-8-yl)ethanone](/img/structure/B2580866.png)

![2-Azabicyclo[2.1.1]hexane hydrochloride](/img/structure/B2580869.png)

![2-chloro-N-(5,5-dioxo-2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2580874.png)

![N~1~,N~3~-bis(2-chlorophenyl)-2-[(dimethylamino)methylene]malonamide](/img/structure/B2580876.png)